molecular formula C12H19NS B13302799 4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13302799
M. Wt: 209.35 g/mol
InChI Key: OJCXMZPKEPXRIT-UHFFFAOYSA-N
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Description

4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyridines are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the thienopyridine core . This reaction typically uses palladium catalysts and boron reagents under mild conditions, making it a versatile and efficient method for synthesizing thienopyridines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thienopyridine to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thienopyridine ring.

Scientific Research Applications

4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific thienopyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-methyl-4-(2-methylpropyl)-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-9(2)8-12(3)10-5-7-14-11(10)4-6-13-12/h5,7,9,13H,4,6,8H2,1-3H3

InChI Key

OJCXMZPKEPXRIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

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